molecular formula C23H23N3O2 B2523921 N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034254-12-9

N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2523921
CAS No.: 2034254-12-9
M. Wt: 373.456
InChI Key: IGMBCDOYISTHMO-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule with a molecular formula of C23H23N3O2 and a molecular weight of 373.448 g/mol . This complex compound features a bipyridinyl scaffold linked to a phenyl-substituted tetrahydro-2H-pyran carboxamide group, resulting in a structure with four rings and a calculated LogP of 3.9, indicating moderate lipophilicity . Its specific molecular targets and biological mechanism of action are areas of active investigation. The presence of the bipyridine moiety suggests potential for interaction with various enzymatic sites or receptors, making it a compound of significant interest in medicinal chemistry and drug discovery research . Researchers can utilize this chemical as a key intermediate or as a lead compound for the development of novel therapeutic agents. It is supplied with the CAS number 2034254-12-9 . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for human consumption.

Properties

IUPAC Name

4-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(23(10-15-28-16-11-23)20-6-2-1-3-7-20)26-17-19-5-4-12-25-21(19)18-8-13-24-14-9-18/h1-9,12-14H,10-11,15-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBCDOYISTHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, with the CAS number 2034254-12-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : In vitro assays have indicated potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar bipyridine structures have shown activity against breast cancer cells, suggesting that the target compound may have comparable efficacy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. This includes potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Assays : In a study analyzing various small molecules, compounds structurally similar to this compound demonstrated significant cytotoxicity in MTT assays against multiple cancer cell lines. The most effective analogs showed IC50 values in the low micromolar range .
  • Selectivity for Cancer Cell Lines : Research indicates that certain derivatives exhibit selectivity for specific cancer types. For example, one compound was more effective against MDA-MB-231 breast cancer cells compared to LNCaP prostate cancer cells, highlighting the importance of structural variations in determining biological activity .
  • Inhibition of IL-6 Signaling : Similar compounds have been shown to selectively inhibit IL-6 signaling pathways at lower concentrations, which is significant given IL-6's role in promoting tumor growth and metastasis. This suggests that this compound might also exhibit this mechanism .

Future Directions

The ongoing research into this compound focuses on:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the bipyridine and tetrahydropyran structures affect biological activity will be crucial for optimizing efficacy.
  • In Vivo Studies : Further investigations are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its therapeutic potential.
  • Combination Therapies : Exploring the effects of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for resistant cancer types.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

JNJ-47965567
  • Structure : 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide .
  • Key Differences :
    • Replaces the bipyridinylmethyl group with a phenylthio-pyridine moiety.
    • Incorporates a piperazinyl substituent on the pyran ring instead of a phenyl group.
  • Implications :
    • The piperazine group may enhance solubility and CNS penetration due to its basic nitrogen.
    • The phenylthio group could influence metabolic stability compared to the bipyridine core.
(S)-L-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine
  • Structure : A patented bipyridine derivative with difluoromethyl and ether-linked substituents .
  • Key Differences :
    • Features a 2,4'-bipyridin core but with difluoromethyl groups and an ether-oxygen linkage.
    • Lacks the pyran-carboxamide scaffold.
  • Implications :
    • Difluoromethyl groups may improve metabolic resistance and lipophilicity.
    • The ether linkage could reduce hydrogen-bonding capacity compared to carboxamides.
N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
  • Structure : Contains a urea-functionalized phenyl group attached to the pyran-carboxamide .
  • Key Differences :
    • Replaces the bipyridinylmethyl group with a fluorophenyl-urea substituent.
    • Includes an N-methyl group on the carboxamide.
  • Fluorine substitution increases electronegativity and bioavailability.

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Selected Analogs
Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound Not reported Not reported 2,4'-Bipyridin, phenyl, pyran-carboxamide Enzyme/receptor modulation (inferred)
JNJ-47965567 C₂₈H₃₂N₄O₂S ~488.6 g/mol Phenylthio, piperazinyl Kinase inhibition (hypothesized)
(S)-L-... (Patent ) C₂₀H₂₃F₄N₃O ~397.4 g/mol Difluoromethyl, ether linkage Solid formulations, stability studies
N-(4-(3-(4-Fluorophenyl)ureido)phenyl)... C₂₀H₂₂FN₃O₃ 371.41 g/mol Fluorophenyl-urea, N-methyl Anticancer or anti-inflammatory agents
Key Observations :
  • Solubility : The piperazinyl group in JNJ-47965567 likely improves aqueous solubility compared to the hydrophobic bipyridine core of the target compound .
  • The 2,4'-isomer in the target compound may display distinct redox properties.

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